Phenyl salicylate (Salol) is a solid benzoate ester formed from salicylic acid and phenol, characterized by a melting point of 41.5 °C and a specific UV absorption profile in the 290–325 nm range [1]. Unlike simpler aliphatic esters, it functions as a transformative UV stabilizer in polymers (such as PVC) via a photo-Fries rearrangement, acting as an in situ generator of benzophenone derivatives . In pharmaceutical and chemical research, its distinct pH-dependent hydrolysis profile—remaining stable in acidic environments but rapidly cleaving under alkaline or esterase-rich conditions—makes it a benchmark enteric and prodrug model [2]. Furthermore, its pronounced supercooling capacity, remaining liquid well below its melting point, drives its procurement for phase-change material (PCM) research and crystallization kinetics studies[3].
Substituting phenyl salicylate with close analogs like methyl salicylate or benzyl salicylate compromises both physical processability and chemical performance. Methyl salicylate is a volatile liquid at room temperature (melting point -8.6 °C), making it unsuitable for solid-state polymer compounding or powder-based formulations where phenyl salicylate (melting point 41.5 °C) provides stable, melt-processable integration [1]. In biological and formulation contexts, substituting with benzyl salicylate alters the hydrolysis kinetics; phenyl salicylate is cleaved significantly faster by intestinal carboxylesterases, which is critical for targeted release applications [2]. Furthermore, substituting with free salicylic acid introduces immediate acidity and gastric irritation, negating the delayed-release and plasticizing benefits provided by the phenyl ester linkage[3].
In comparative metabolic studies, phenyl salicylate demonstrates a significantly higher susceptibility to enzymatic breakdown by human and rat small-intestinal microsomes compared to benzyl salicylate [1]. While both esters resist acidic gastric conditions, the phenyl ester linkage is rapidly cleaved by CES1 and CES2 isozymes in the intestine, yielding phenol and salicylic acid[1]. This rapid site-specific hydrolysis makes it a highly effective precursor or model compound for enteric-release systems where delayed but rapid downstream activation is required.
| Evidence Dimension | Microsomal hydrolysis susceptibility (CES1/CES2 isozymes) |
| Target Compound Data | Rapidly hydrolyzed by small-intestinal microsomes (high Vmax) |
| Comparator Or Baseline | Benzyl salicylate (significantly slower hydrolysis rate) |
| Quantified Difference | Phenyl salicylate exhibits markedly faster enzymatic cleavage in intestinal models |
| Conditions | In vitro human and rat small-intestinal microsomes and COS cells expressing CES1/CES2 |
Critical for designing targeted-release formulations where rapid intestinal esterase cleavage is required over slow-release analogs.
Phenyl salicylate exhibits a pronounced supercooling capacity, a property highly valued in thermal energy storage and crystallization research. While its standard melting point is 41.5 °C (315 K), bulk liquid phenyl salicylate can be cooled to near room temperature (~20–25 °C) without spontaneous crystallization, representing a supercooling delta of over 15 °C [1]. This contrasts sharply with standard aqueous or simple organic systems that crystallize near their freezing points. This pronounced metastable liquid state allows precise manipulation of nucleation and is used to study crystallization kinetics under nanoscale confinement [2].
| Evidence Dimension | Supercooling delta (Tm - crystallization onset) |
| Target Compound Data | Remains liquid >15 °C below its 41.5 °C melting point (glass transition at 223 K) |
| Comparator Or Baseline | Standard organic phase change materials (minimal supercooling without specific additives) |
| Quantified Difference | Provides a highly stable supercooled liquid state at room temperature |
| Conditions | Bulk and confined cooling from melt (315 K) without seed crystals |
Enables the study of metastable liquid dynamics and the engineering of triggered-release thermal energy storage systems.
As a polymer additive, phenyl salicylate provides distinctive UV protection by absorbing radiation in the 290–325 nm (UVB) range and undergoing a photo-Fries rearrangement . Rather than merely dissipating energy and degrading, it photochemically transforms into 2-hydroxybenzophenone and 4-hydroxybenzophenone derivatives in situ [1]. This means it acts as a sacrificial precursor that generates secondary UV absorbers directly within the polymer matrix (e.g., PVC), offering dynamic stabilization that static UV filters cannot match .
| Evidence Dimension | UV stabilization mechanism |
| Target Compound Data | Absorbs at 290-325 nm and transforms into hydroxybenzophenones |
| Comparator Or Baseline | Standard static UV absorbers (e.g., simple cyanoacrylates) |
| Quantified Difference | Provides active, self-generating benzophenone stabilizers upon UV exposure |
| Conditions | Polymer matrix (e.g., PVC) under UV irradiation |
Extends the lifespan of plastics and coatings by generating secondary UV stabilizers dynamically during sun exposure.
For industrial procurement, the physical state of an additive dictates its processability. Phenyl salicylate is a stable, crystalline solid at room temperature with a melting point of 41.5 °C, making it highly suitable for dry blending and melt compounding into polymer resins [1]. In contrast, its closest chemical analog, methyl salicylate, is a volatile liquid (melting point -8.6 °C) [2]. The solid nature of phenyl salicylate prevents volatilization losses during high-temperature extrusion and avoids the handling complexities associated with liquid injection systems.
| Evidence Dimension | Physical state and melting point |
| Target Compound Data | Solid, melting point 41.5 °C |
| Comparator Or Baseline | Methyl salicylate (Liquid, melting point -8.6 °C) |
| Quantified Difference | 50.1 °C higher melting point, eliminating room-temperature volatility |
| Conditions | Standard ambient handling and polymer melt compounding |
Allows for standard solid-state dosing and dry blending in polymer manufacturing, reducing equipment complexity and material loss.
Because of its rapid hydrolysis by intestinal carboxylesterases (CES1/CES2) and stability in acidic environments, phenyl salicylate is a highly effective model compound for developing and testing enteric coatings or prodrug linkages [1]. It is prioritized over benzyl salicylate when rapid, site-specific cleavage in the small intestine is the primary experimental endpoint.
Phenyl salicylate is highly recommended for PVC and outdoor polymer formulations where long-term UV resistance is required. Its ability to undergo a photo-Fries rearrangement to generate benzophenones in situ provides a dynamic stabilization mechanism distinct from non-reactive UV filters.
Due to its pronounced supercooling delta and accessible melting point (41.5 °C), phenyl salicylate is a highly suitable material for studying crystallization under nanoscale confinement or developing triggered thermal energy storage systems[2]. It allows researchers to maintain a stable supercooled liquid at room temperature for controlled nucleation experiments.
Irritant